molecular formula C6H8BrNOS B6148083 4-bromo-2-(propan-2-yloxy)-1,3-thiazole CAS No. 1159814-09-1

4-bromo-2-(propan-2-yloxy)-1,3-thiazole

Cat. No. B6148083
CAS RN: 1159814-09-1
M. Wt: 222.1
InChI Key:
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Description

4-Bromo-2-(propan-2-yloxy)-1,3-thiazole (BT) is a heterocyclic compound with potential applications in synthetic organic chemistry. It is a five-membered ring containing both a sulfur and a bromine atom and is classified as a thiazole. BT is an interesting compound due to its ability to react with a variety of other organic molecules, making it a useful synthetic tool for organic chemists.

Scientific Research Applications

4-bromo-2-(propan-2-yloxy)-1,3-thiazole has a variety of scientific research applications. It has been used as a starting material in the synthesis of various heterocyclic compounds, such as thiazole derivatives, which have potential applications as pharmaceuticals. 4-bromo-2-(propan-2-yloxy)-1,3-thiazole has also been used in the synthesis of polymers, which have potential applications in materials science. Additionally, 4-bromo-2-(propan-2-yloxy)-1,3-thiazole has been used in the synthesis of chiral compounds, which have potential applications in asymmetric catalysis.

Mechanism of Action

The mechanism of action of 4-bromo-2-(propan-2-yloxy)-1,3-thiazole is not yet fully understood. However, it is believed that the reaction between 4-bromo-2-(propan-2-yloxy)-1,3-thiazole and other organic molecules proceeds via a nucleophilic substitution reaction. In this reaction, the bromine atom in 4-bromo-2-(propan-2-yloxy)-1,3-thiazole is replaced by the nucleophile, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-(propan-2-yloxy)-1,3-thiazole are not yet fully understood. However, it has been shown to have antioxidant activity in vitro. Additionally, 4-bromo-2-(propan-2-yloxy)-1,3-thiazole has been shown to have anti-inflammatory activity in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-bromo-2-(propan-2-yloxy)-1,3-thiazole in lab experiments is its relatively high yield in reactions with other organic molecules. Additionally, 4-bromo-2-(propan-2-yloxy)-1,3-thiazole is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of 4-bromo-2-(propan-2-yloxy)-1,3-thiazole is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 4-bromo-2-(propan-2-yloxy)-1,3-thiazole. One potential direction is the development of new synthetic methods for the preparation of 4-bromo-2-(propan-2-yloxy)-1,3-thiazole and its derivatives. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-bromo-2-(propan-2-yloxy)-1,3-thiazole, as well as its potential applications as a pharmaceutical or material. Finally, research could be conducted to explore the potential applications of 4-bromo-2-(propan-2-yloxy)-1,3-thiazole in asymmetric catalysis.

Synthesis Methods

4-bromo-2-(propan-2-yloxy)-1,3-thiazole can be synthesized using a variety of methods. One method involves the reaction of 2-bromopropan-2-ol with thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 4-bromo-2-(propan-2-yloxy)-1,3-thiazole in a yield of approximately 90%. Another method involves the reaction of 2-bromopropan-2-ol with thiocyanic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction also produces 4-bromo-2-(propan-2-yloxy)-1,3-thiazole in a yield of approximately 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-(propan-2-yloxy)-1,3-thiazole involves the reaction of 2-bromoacetyl bromide with propan-2-ol to form 2-bromoacetyl propan-2-ol, which is then reacted with thiosemicarbazide to form 4-bromo-2-(propan-2-yloxy)-1,3-thiazole.", "Starting Materials": [ "2-bromoacetyl bromide", "propan-2-ol", "thiosemicarbazide" ], "Reaction": [ "Step 1: React 2-bromoacetyl bromide with propan-2-ol in the presence of a base such as potassium carbonate to form 2-bromoacetyl propan-2-ol.", "Step 2: React 2-bromoacetyl propan-2-ol with thiosemicarbazide in the presence of a base such as sodium hydroxide to form 4-bromo-2-(propan-2-yloxy)-1,3-thiazole." ] }

CAS RN

1159814-09-1

Product Name

4-bromo-2-(propan-2-yloxy)-1,3-thiazole

Molecular Formula

C6H8BrNOS

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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